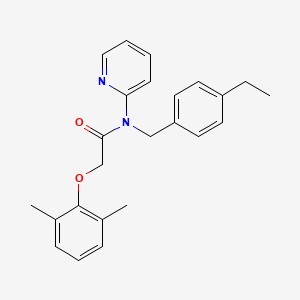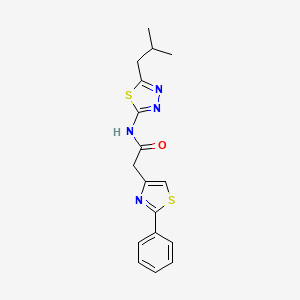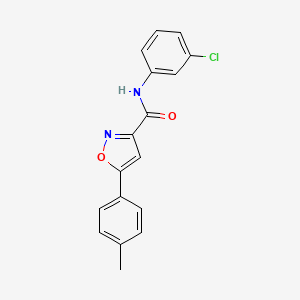
N-(4-chlorobenzyl)-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-[(oxolan-2-yl)methyl]acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a methoxyphenoxy group, and an oxolan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form the chlorophenyl intermediate.
Methoxyphenoxy Group Introduction:
Oxolan-2-yl Group Addition: The final step involves the addition of the oxolan-2-yl group through a nucleophilic substitution reaction with an appropriate oxirane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-[(oxolan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Chlorophenyl)methyl]-2-(2-hydroxyphenoxy)-N-[(oxolan-2-yl)methyl]acetamide
- N-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-[(tetrahydrofuran-2-yl)methyl]acetamide
Uniqueness
N-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic or industrial applications.
Propiedades
Fórmula molecular |
C21H24ClNO4 |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H24ClNO4/c1-25-19-6-2-3-7-20(19)27-15-21(24)23(14-18-5-4-12-26-18)13-16-8-10-17(22)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 |
Clave InChI |
JNDAVPYXGCAHMQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[2-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B14987584.png)

![2-(4-chloro-3-methylphenoxy)-N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B14987588.png)
![4-fluoro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B14987594.png)







![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14987639.png)
methanone](/img/structure/B14987651.png)
